](/img/structure/B8034606.png)
RuCl[(S,S)-FsDPEN](p-cymene)
描述
RuCl(S,S)-FsDPEN is a chiral ruthenium complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to catalyze various chemical reactions with high enantioselectivity, making it a valuable tool in the synthesis of chiral molecules. The complex consists of a ruthenium center coordinated to a p-cymene ligand, a chloride ion, and a chiral diamine ligand derived from pentafluorobenzenesulfonamide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(S,S)-FsDPEN typically involves the reaction of [RuCl2(p-cymene)]2 with the chiral diamine ligand (S,S)-FsDPEN. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium center. The general procedure involves dissolving [RuCl2(p-cymene)]2 in a suitable solvent such as dichloromethane or ethanol, followed by the addition of the chiral diamine ligand. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While the synthesis of RuCl(S,S)-FsDPEN is primarily conducted on a laboratory scale, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
RuCl(S,S)-FsDPEN is known to catalyze a variety of chemical reactions, including:
Asymmetric transfer hydrogenation: This reaction involves the reduction of ketones and imines to their corresponding alcohols and amines, respectively, using a hydrogen donor such as isopropanol.
Oxidation reactions: The complex can also catalyze the oxidation of olefins and other substrates under mild conditions.
Common Reagents and Conditions
Hydrogen donors: Isopropanol is commonly used as a hydrogen donor in transfer hydrogenation reactions.
Oxidants: Mild oxidants such as molecular oxygen or hydrogen peroxide can be used in oxidation reactions catalyzed by this complex.
Major Products Formed
Alcohols and amines: In transfer hydrogenation reactions, the major products are chiral alcohols and amines.
Epoxides and ketones: In oxidation reactions, the major products can include epoxides and ketones, depending on the substrate and reaction conditions.
科学研究应用
RuCl(S,S)-FsDPEN has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of RuCl(S,S)-FsDPEN in asymmetric transfer hydrogenation involves the formation of a ruthenium-hydride species. The chiral diamine ligand (S,S)-FsDPEN plays a crucial role in inducing enantioselectivity. The hydrogen donor (e.g., isopropanol) transfers a hydride ion to the ruthenium center, forming a ruthenium-hydride intermediate. This intermediate then transfers the hydride to the substrate (e.g., a ketone or imine), resulting in the formation of the chiral product .
相似化合物的比较
RuCl(S,S)-FsDPEN can be compared with other similar ruthenium complexes, such as:
RuCl(S,S)-TsDPEN: This complex is similar in structure but uses a tosyl group instead of a pentafluorobenzenesulfonamide group.
RuCl(R,R)-TsDPEN: This is the enantiomeric counterpart of RuCl(S,S)-TsDPEN and is used to produce the opposite enantiomer of the chiral product.
Dichloro(p-cymene)ruthenium(II) dimer: This complex serves as a precursor to various ruthenium catalysts, including those used in asymmetric hydrogenation and oxidation reactions.
RuCl(S,S)-FsDPEN is unique due to its high enantioselectivity and versatility in catalyzing various reactions. The choice of ligand (FsDPEN) provides distinct steric and electronic properties that can enhance the catalytic performance in specific reactions .
属性
IUPAC Name |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFMZLATRGEOIW-NWMPYMMKSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClF5N2O2RuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026995-72-1 | |
| Record name | [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026995-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RuCl[(S,S)-Fsdpen](p-cymene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


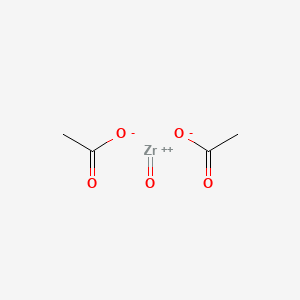
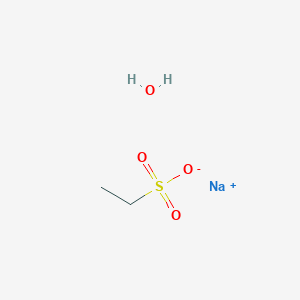
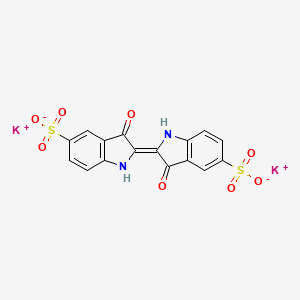
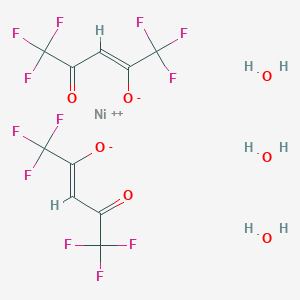
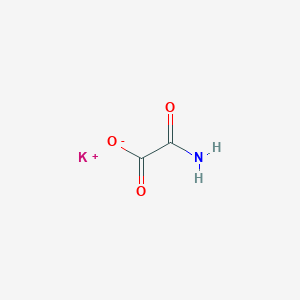
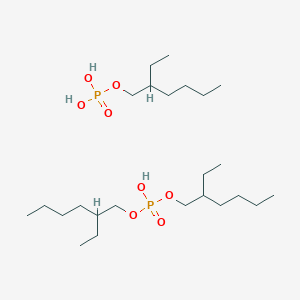
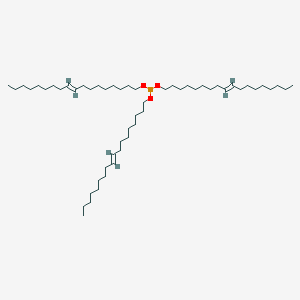
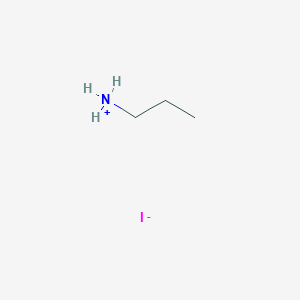
](/img/structure/B8034608.png)
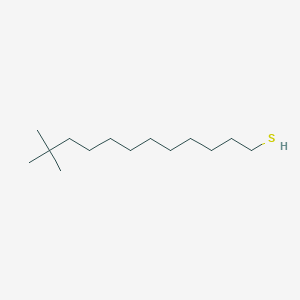
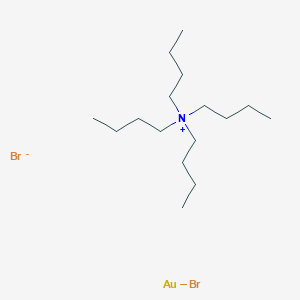
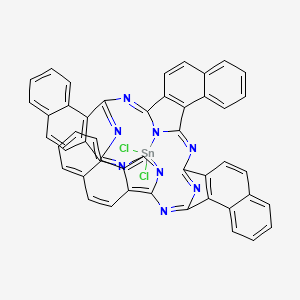
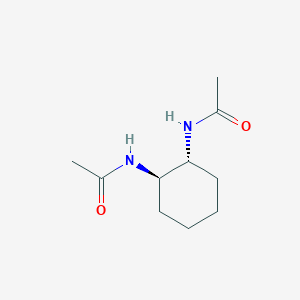
![Tricyclo[5.2.1.0(2,6)]decanedimethanol](/img/structure/B8034634.png)
